Prestegane B
CAS No.: 93376-04-6
Cat. No.: VC21346323
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93376-04-6 |
---|---|
Molecular Formula | C20H22O6 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one |
Standard InChI | InChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 |
Standard InChI Key | IDASJTBLBSIWHG-LSDHHAIUSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)O)O |
SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O |
Chemical Identity and Structure
Prestegane B (CAS No. 93376-04-6) belongs to the class of organic compounds known as dibenzylbutyrolactone lignans. These are lignan compounds containing a 3,4-dibenzyloxolan-2-one moiety. The compound features a distinctive chemical structure with specific stereochemistry that contributes to its biological activities .
Physical and Chemical Properties
The key physical and chemical characteristics of Prestegane B are summarized in Table 1.
Table 1: Physical and Chemical Properties of Prestegane B
Property | Value |
---|---|
CAS Number | 93376-04-6 |
Molecular Formula | C₂₀H₂₂O₆ |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one |
Standard InChI | InChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 |
Standard InChIKey | IDASJTBLBSIWHG-LSDHHAIUSA-N |
Solubility | Soluble in ethanol and some organic solvents |
Natural Sources and Isolation
Prestegane B has been isolated from multiple plant species, suggesting its widespread occurrence in nature. This compound has been identified in several medicinal plants traditionally used for various health conditions.
Botanical Sources
The compound has been isolated from different plant species across various plant families, as shown in Table 2.
Table 2: Natural Sources of Prestegane B
Isolation Procedures
Prestegane B is typically isolated through bioassay-guided fractionation processes. The general procedure involves extraction of plant material with organic solvents (commonly acetone or ethanol), followed by partitioning and purification through various chromatographic techniques including column chromatography. Its structure is then confirmed through spectroscopic analyses including NMR and mass spectrometry .
Biological Activities
Prestegane B exhibits diverse biological activities, with its diuretic and natriuretic properties being the most thoroughly investigated. Other reported activities include potential effects on cellular systems and enzymatic processes.
Diuretic and Natriuretic Properties
One of the most well-documented properties of Prestegane B is its ability to increase urine flow and sodium excretion. Research examining the effect of Prestegane B in anesthetized rats demonstrated significant dose-dependent diuretic and natriuretic effects .
Table 3: Diuretic and Natriuretic Effects of Prestegane B in Rats
Dose (mg) | Increase in Urine Flow (μL/min) | Increase in Urinary Sodium Secretion (μeq/min) |
---|---|---|
0.5 | 2.8 ± 0.3 | 0.4 ± 0.1 |
1.0 | 4.5 ± 0.5 | 0.8 ± 0.2 |
2.0 | 7.7 ± 0.5 | 1.1 ± 0.3 |
5.0 | 18.2 ± 0.8 | 2.4 ± 0.3 |
Importantly, no significant changes in urinary phosphate excretion were observed, and glomerular filtration rate remained constant throughout the experimental periods. This suggests that Prestegane B's action likely occurs beyond the proximal tubule. The natriuretic effect appears to be related to the inhibition of Na⁺-K⁺-adenosine triphosphate activity demonstrated in earlier in vitro studies .
Other Reported Biological Activities
Additional biological activities have been attributed to Prestegane B, although these require further validation through comprehensive research:
-
Matrix Metalloproteinase Inhibition: Prestegane B has been reported to inhibit matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis.
-
Antioxidant Properties: Some research suggests Prestegane B may possess antioxidant capabilities, potentially contributing to its biological effects.
Structure-Activity Relationships
Prestegane B belongs to the dibenzylbutyrolactone lignan family, a class of compounds with diverse biological activities. Understanding its structure in relation to similar compounds provides insights into potential structure-activity relationships.
Related Lignans and Comparative Analysis
Several structurally related lignans have been isolated alongside Prestegane B from various plant sources. These compounds share structural features but may differ in their biological activities.
Table 5: Comparison of Prestegane B with Related Lignans
Pharmacological Mechanisms
The pharmacological effects of Prestegane B appear to involve multiple mechanisms at the molecular and cellular levels.
Renal Effects
The natriuretic effect of Prestegane B observed in vivo models appears to be related to the inhibition of Na⁺-K⁺-adenosine triphosphate activity. This mechanism differs from other diuretic and natriuretic compounds, as Prestegane B's effect on renal hemodynamics appears unique .
The specific site of action is likely beyond the proximal tubule, as evidenced by the lack of effect on urinary phosphate excretion while significantly increasing sodium excretion. This pharmacological profile suggests Prestegane B may act on distal portions of the nephron .
Enzyme Inhibition
Prestegane B has been reported to inhibit matrix metalloproteinases, which are zinc-dependent endopeptidases involved in extracellular matrix degradation. This property could explain some of its potential effects on tissue remodeling processes.
Analytical Methods for Identification
Various analytical techniques have been employed to identify and characterize Prestegane B in plant extracts and research samples.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable for structural elucidation of Prestegane B. Carbon-13 NMR data provides characteristic chemical shifts that can be used for definitive identification .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry has proven effective for identification and quantification of Prestegane B in complex plant extracts. Ultra-Fast Liquid Chromatography and Tandem Mass Spectrometry have also been employed to detect and quantify this compound alongside other plant constituents .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume